molecular formula C17H23N3O3S B4131050 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE

6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE

Cat. No.: B4131050
M. Wt: 349.4 g/mol
InChI Key: NVZCJZWVYIVIFY-UHFFFAOYSA-N
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Description

6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,4-c]pyridine core, a morpholine ring, and a hydroxyethylthio group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano[3,4-c]pyridine core, introduction of the morpholine ring, and attachment of the hydroxyethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted morpholine derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse properties.

Scientific Research Applications

6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,4-c]pyridine derivatives, morpholine-containing molecules, and hydroxyethylthio-substituted compounds. Examples include:

  • 6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
  • 6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Uniqueness

The uniqueness of 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(2-hydroxyethylsulfanyl)-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-17(2)9-12-13(10-18)16(24-8-5-21)19-15(14(12)11-23-17)20-3-6-22-7-4-20/h21H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZCJZWVYIVIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCO)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
Reactant of Route 4
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
Reactant of Route 5
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
Reactant of Route 6
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE

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